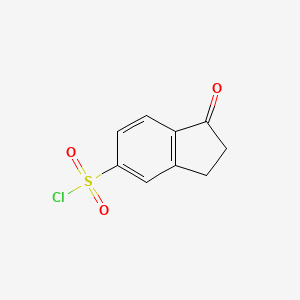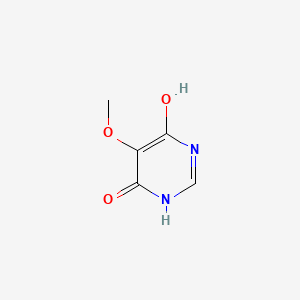
4,6-Dihydroxy-5-methoxypyrimidine
Overview
Description
4,6-Dihydroxy-5-methoxypyrimidine is a white crystalline solid . It is soluble in alkali, acid ethyl, and alcohol .
Synthesis Analysis
The synthesis of this compound involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide to generate disodium 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified . In a study, three novel pyrimidine azo dyes were prepared through a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-subtituted)benzothiazole .Molecular Structure Analysis
The molecular formula of this compound is C5H6N2O3 . Its molecular weight is 142.11 . The structure of this compound was confirmed using FT-IR, proton and carbon NMR spectroscopy, liquid chromatography/mass spectrometry, and elemental microanalysis techniques .Chemical Reactions Analysis
The chemical reactions of this compound involve its use as a coupling component in the synthesis of pyrimidine azo dyes . The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated .Physical And Chemical Properties Analysis
This compound is a pale yellow solid with a melting point of 341-345 °C . Its density is predicted to be 1.51±0.1 g/cm3 . The pKa is predicted to be 4.90±0.10 .Scientific Research Applications
1. Synthesis and Pharmaceutical Applications
4,6-Dihydroxy-5-methoxypyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, its derivatives have been employed in the synthesis of anticancer drugs, such as dasatinib, demonstrating its significant role in drug development. The optimized synthesis processes for its derivatives, like 4,6-dihydroxy-2-methylpyrimidine, involve methods such as cyclization and chlorination, which highlight its chemical versatility in pharmaceutical research (Guo Lei-ming, 2012).
2. Inhibition of Nitric Oxide Production
Research has shown that certain derivatives of this compound, specifically 2-amino-4,6-dihydroxypyrimidines, exhibit biological properties such as the inhibition of nitric oxide production in immune-activated cells. This finding is crucial for understanding the compound's potential in medical applications, particularly in immune response modulation (P. Jansa et al., 2014).
3. Precursor in High Explosives and Medicine
The compound is not only significant in pharmaceuticals but also finds applications in the preparation of high explosives. Its synthesis process has been thoroughly investigated, underscoring its importance in both medicinal and industrial fields (R. Patil et al., 2008).
4. Electrochemical Applications
In electrochemistry, this compound has been studied for its role in the electrochemical treatment of wastewater, particularly from anticancer drugs. Its effectiveness in enhancing biodegradability and reducing pollutants highlights its environmental application (Yonghao Zhang et al., 2016).
5. Corrosion Inhibition
Further research indicates its derivatives' potential as corrosion inhibitors, showcasing its industrial significance in protecting metals from chemical degradation (Priyanka Singh et al., 2016).
Mechanism of Action
Target of Action
4,6-Dihydroxy-5-methoxypyrimidine is a derivative of pyrimidines, which are known to be biologically active compounds . Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . .
Mode of Action
It’s known that pyrimidine derivatives can exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that pyrimidine derivatives can have a wide range of effects due to their diverse biological activities .
Action Environment
One study mentions the effects of solvent, acid–base, and temperature on the absorption spectra of certain dyes .
Safety and Hazards
The safety data sheet for 4,6-Dihydroxy-5-methoxypyrimidine indicates that it should be handled with care to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Future Directions
The synthesis of 4,6-Dihydroxy-5-methoxypyrimidine serves as a precursor to many important compounds, which are known to be active as anticancer agents . It is also used in the development of new antihypertensive medicines . The results show that these dyes may be suitable for applications in the textile industry . The quality of the 4, 6-dichloropyrimidine meets international standard .
Biochemical Analysis
Biochemical Properties
4,6-Dihydroxy-5-methoxypyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme dihydrofolate reductase, where this compound acts as an inhibitor, affecting the folate metabolism pathway . This interaction is significant as it can influence the synthesis of nucleotides and, consequently, DNA replication and repair processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the flux of metabolites through various metabolic pathways, thereby impacting cell growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its binding to dihydrofolate reductase inhibits the enzyme’s activity, leading to reduced folate levels and subsequent effects on nucleotide synthesis . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been noted, where a specific dosage range results in significant biological activity without causing toxicity. Exceeding this threshold can lead to detrimental effects on animal health, including organ damage and impaired physiological functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the synthesis and metabolism of nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting cellular metabolism and function. Additionally, this compound can be metabolized into other compounds, further influencing its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The compound’s localization and distribution can influence its biological activity, as it may interact with different biomolecules in various cellular contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often found in the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules involved in nucleotide synthesis and gene expression . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell.
properties
IUPAC Name |
4-hydroxy-5-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPQQUEVRZWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566115 | |
| Record name | 6-Hydroxy-5-methoxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5193-84-0 | |
| Record name | 6-Hydroxy-5-methoxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




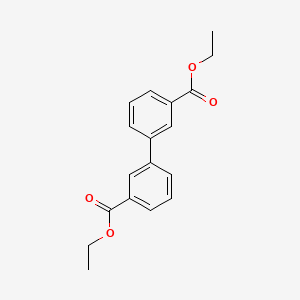
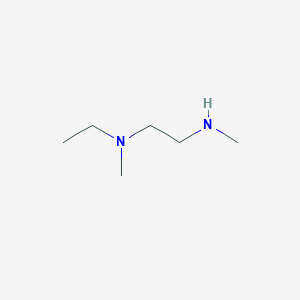
![2-[(Pyridin-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1354844.png)


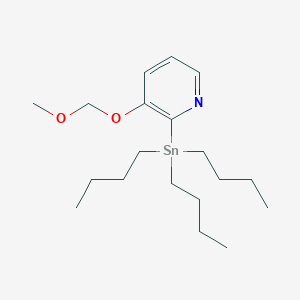
![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)
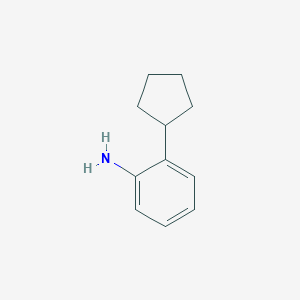
![[4,4'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1354859.png)


![[1,1'-Biphenyl]-2,4,4'-triamine](/img/structure/B1354867.png)
